2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone
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Overview
Description
2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone is a complex organic compound that features a benzo[d]thiazole ring, a piperazine ring, and a hydroxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Methylamino Group: The benzo[d]thiazole intermediate can be reacted with methylamine under appropriate conditions.
Formation of the Piperazine Ring: The piperazine ring can be synthesized separately and then coupled with the benzo[d]thiazole derivative.
Attachment of the Hydroxyphenyl Group:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzo[d]thiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate or a pharmacological tool.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]thiazol-2-ylamino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone: Lacks the methyl group on the amino moiety.
2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone: Has a methoxy group instead of a hydroxy group on the phenyl ring.
Uniqueness
The presence of the methylamino group and the hydroxyphenyl group in 2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone may confer unique chemical and biological properties, such as increased solubility, specific binding affinity to biological targets, or distinct reactivity patterns.
Properties
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-22(20-21-15-6-2-5-9-18(15)27-20)14-19(26)24-12-10-23(11-13-24)16-7-3-4-8-17(16)25/h2-9,25H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJUAJUJOQHYEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C2=CC=CC=C2O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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